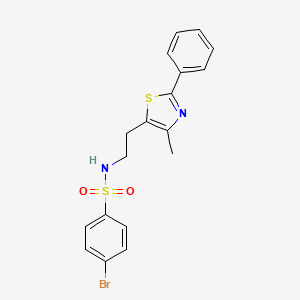
4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17BrN2O2S2 and its molecular weight is 437.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the available literature on its biological activity, highlighting structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring , which is known for its diverse pharmacological properties, combined with a benzenesulfonamide moiety. The presence of the bromine atom and the methyl group on the thiazole ring enhances its reactivity and biological activity.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The incorporation of the thiazole moiety into sulfonamide frameworks has been shown to enhance their effectiveness against various bacterial strains.
Key Findings:
- Inhibition of Dihydropteroate Synthase (DHPS) : Sulfonamides act as competitive inhibitors of DHPS, crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth .
- Activity Spectrum : Compounds similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited zones of inhibition greater than 10 mm against Staphylococcus aureus and Escherichia coli .
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| 5a | 8 | S. aureus: 10.5 |
| E. coli: 8 | ||
| B. subtilis: 9 |
Anticancer Activity
Thiazole derivatives have been explored for their anticancer properties due to their ability to interact with various cellular targets.
Case Studies:
- Cytotoxicity Assays : Compounds containing thiazole rings have shown promising results in inhibiting tumor cell proliferation. For example, certain thiazole-bearing sulfonamides displayed IC50 values in the low micromolar range against cancer cell lines such as A431 and U251 .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through modulation of key signaling pathways and protein interactions, such as those involving Bcl-2 proteins .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor.
Key Insights:
- 11β-Hydroxysteroid Dehydrogenase Inhibition : Some thiazole derivatives have shown selective inhibition against 11β-HSD1 isoforms, which are involved in cortisol metabolism. This selectivity suggests potential therapeutic applications in metabolic disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
Observations:
特性
IUPAC Name |
4-bromo-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQUHBOVRPXHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














